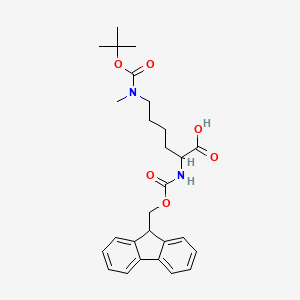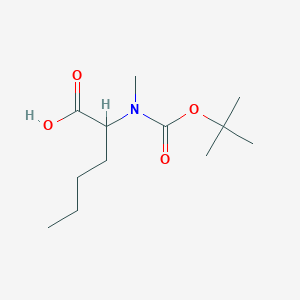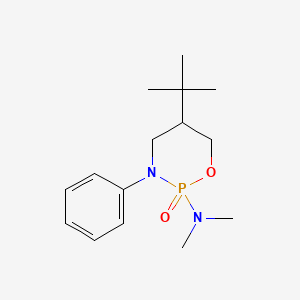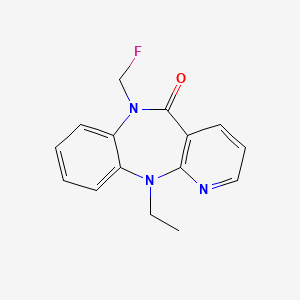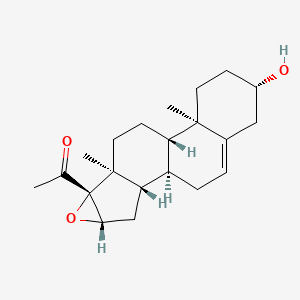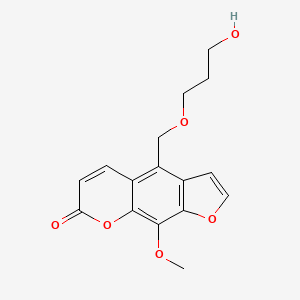
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is a complex organic compound that belongs to the class of furobenzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxypropoxy group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one: The parent compound without the hydroxypropoxy and methoxy groups.
4-((3-hydroxypropoxy)methyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran: A similar compound with different substituents.
Uniqueness
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
86863-32-3 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
4-(3-hydroxypropoxymethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-19-16-14-11(5-8-21-14)12(9-20-7-2-6-17)10-3-4-13(18)22-15(10)16/h3-5,8,17H,2,6-7,9H2,1H3 |
InChI Key |
WXBCYHPCXAOJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)COCCCO)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


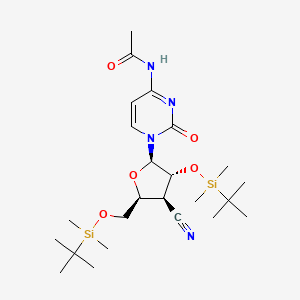
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
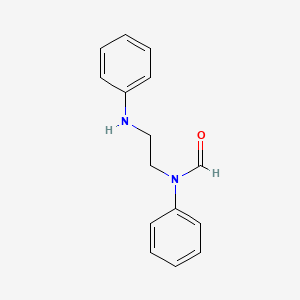
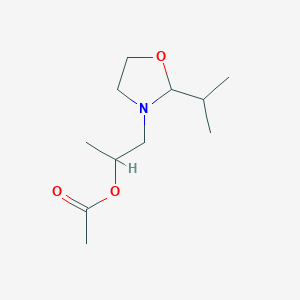
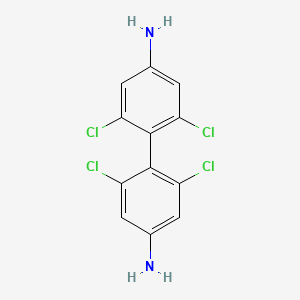

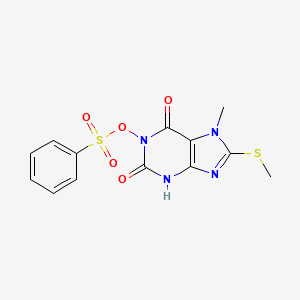
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
